Thioproperazine Difumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

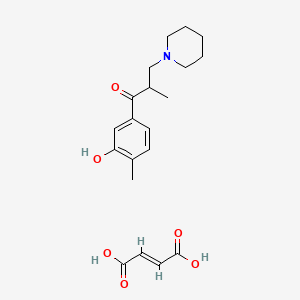

Thioproperazine Difumarate is a potent neuroleptic compound primarily used in the management of acute and chronic schizophrenia, including cases that are refractory to more common neuroleptics. It is also used to treat manic syndromes . The compound is known for its marked cataleptic and antiapomorphine activity, with relatively slight sedative, hypothermic, and spasmolytic effects . This compound has a molecular formula of C30H38N4O10S2 and a molecular weight of 678.77 g/mol .

Preparation Methods

The synthesis of Thioproperazine involves several key steps:

Thioether Formation: The reaction between 2-Aminothiophenol and 4-Chloro-N,N-Dimethyl-3-Nitrobenzenesulfonamide forms 4-(2-aminophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzenesulfonamide.

Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction with cuprous bromide to yield 4-[(2-Bromophenyl)-thio]-N,N’-dimethyl-3-nitrobenzenesulfonamide.

Bechamp Reduction: The product is then reduced to 3-Amino-4-((2-bromophenyl)thio)-N,N-dimethylbenzenesulphonamide.

Goldberg Reaction: This step completes the formation of the phenothiazine ring, resulting in N,N-dimethyl-10H-phenothiazine-2-sulfonamide.

Sidechain Attachment: Finally, the sidechain is attached via a sodamide reaction with 1-(3-Chloropropyl)-4-Methylpiperazine, yielding Thioproperazine.

Chemical Reactions Analysis

Thioproperazine Difumarate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Thioproperazine can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include cuprous bromide for Sandmeyer reactions and reducing agents like iron in Bechamp reductions.

Scientific Research Applications

Thioproperazine Difumarate has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the synthesis of phenothiazine derivatives.

Biology: The compound is studied for its effects on neurotransmitter systems and receptor binding.

Mechanism of Action

Thioproperazine acts as an antagonist on various postsynaptic receptors:

Dopaminergic Receptors: It blocks subtypes D1, D2, D3, and D4, affecting both productive and unproductive symptoms of schizophrenia.

Serotonergic Receptors: It acts on 5-HT1 and 5-HT2 receptors, providing anxiolytic, antidepressive, and antiaggressive effects.

Histaminergic Receptors: It blocks H1 receptors, leading to sedation and antiemetic effects.

Alpha Receptors: It affects alpha1 and alpha2 receptors, causing antisympathomimetic effects.

Muscarinic Receptors: It blocks M1 and M2 receptors, leading to anticholinergic symptoms.

Comparison with Similar Compounds

Thioproperazine is part of the phenothiazine group of antipsychotics. Similar compounds include:

Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

Fluphenazine: Known for its long-acting effects in the treatment of schizophrenia.

Perphenazine: Used for its antipsychotic and antiemetic properties. Thioproperazine is unique due to its potent neuroleptic effects with relatively slight sedative and hypotensive actions

Properties

Molecular Formula |

C27H36N4O7S2 |

|---|---|

Molecular Weight |

592.7 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide |

InChI |

InChI=1S/C23H32N4O3S2.C4H4O4/c1-24(2)32(29,30)19-8-9-23-21(18-19)27(20-6-3-4-7-22(20)31-23)11-5-10-25-12-14-26(15-13-25)16-17-28;5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,5,10-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

MDUVRTGSAKNTRG-WLHGVMLRSA-N |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-acetyloxy-2-phenylpropanoate](/img/structure/B12297337.png)

![4-oxo-N-[(1,3-thiazol-4-yl)methyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12297341.png)

![6alpha-[(R)-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt](/img/structure/B12297353.png)

![4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12297370.png)

![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B12297373.png)

![1-[(2r)-6-Amino-2-(l-threonylamino)hex-4-ynoyl]-l-proline](/img/structure/B12297398.png)

![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-](/img/structure/B12297413.png)

![N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-3-(3-propan-2-yloxy-1H-pyrazol-5-yl)imidazo[4,5-b]pyridin-5-amine](/img/structure/B12297419.png)